Methylcodeine

Content Navigation

QC labs face regulatory risk when unable to resolve methylcodeine from codeine API. This certified reference standard (Codeine EP Impurity A, Hydrocodone EP Impurity F) ensures accurate HPLC quantification and method validation per EP/USP.

- Defined chromatographic resolution; avoids co-elution.

- Stable intermediate for thebaine synthesis (up to 80% yield) and N-demethylation method development (84% conv.).

Requires controlled substance licensing for purchase.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

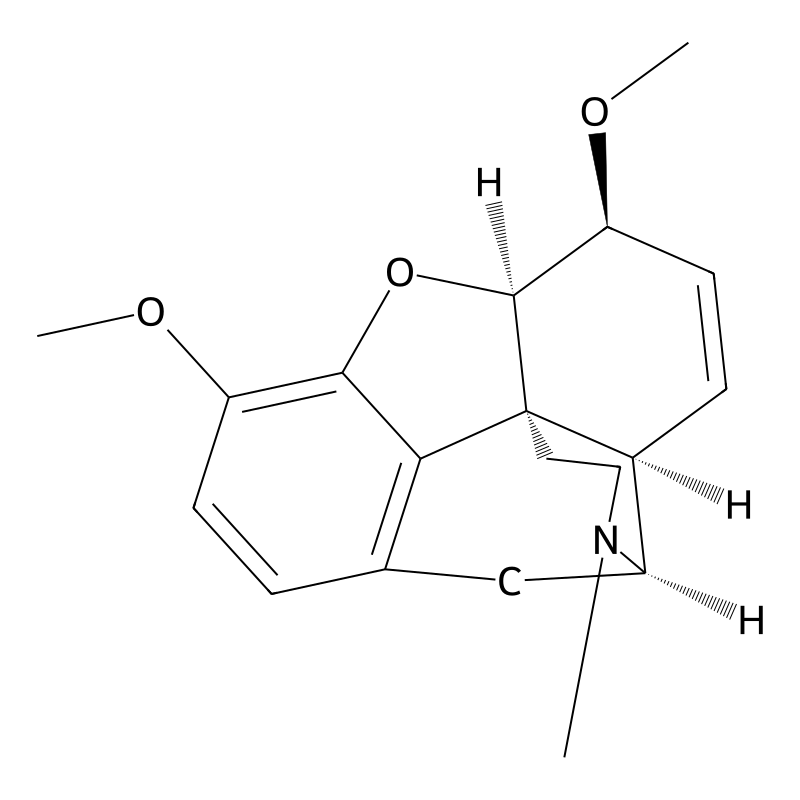

Methylcodeine (6-O-methylcodeine), designated pharmacopeially as Codeine EP Impurity A and Hydrocodone EP Impurity F, is a semi-synthetic opiate derivative characterized by the methylation of the 6-hydroxyl group of codeine [1]. In industrial and laboratory procurement, this compound is primarily sourced as a high-purity analytical reference standard essential for regulatory compliance, high-performance liquid chromatography (HPLC) method validation, and impurity profiling in commercial opiate manufacturing [2]. Beyond its critical role in quality assurance, methylcodeine possesses distinct lipophilic and thermal properties that make it a quantifiable, stable intermediate in the semi-synthetic production of downstream alkaloids like thebaine, offering measurable processability advantages over less stable intermediates [3].

Research Fit

References

- [1] PubChem Compound Summary for CID 5492619, Codeine methyl ether

- [2] European Pharmacopoeia (Ph. Eur.) Monograph: Codeine

- [3] Singer, R.D. and Scammells, P.J., Alternative Methods for the MnO2 Oxidation of Codeine Methyl Ether to Thebaine Utilizing Ionic Liquid. Tetrahedron Letters, 2001, 42(39), 6831-6833

Substituting methylcodeine with generic opiate standards or crude impurity mixtures is unviable for both analytical and synthetic workflows. In quality control, regulatory frameworks mandate the use of the exact 6-O-methylated reference standard to establish precise relative retention times (RRT) and confirm baseline resolution from the parent codeine API; generic analogs cannot calibrate the system suitability required to detect this specific manufacturing byproduct [1]. In synthetic applications, attempting to bypass methylcodeine by using alternative intermediates, such as codeinone, during thebaine synthesis results in poor conversion rates and intermediate degradation, whereas the specific structural stability of the 6-methyl ether enables high-yield oxidative transformations [2].

Substitution Risk

HPLC Resolution for System Suitability

In reversed-phase HPLC assays for opiate purity, methylcodeine (Codeine EP Impurity A) exhibits a distinct retention profile due to the increased lipophilicity conferred by its 6-O-methyl group compared to the parent API [1]. When utilized as a system suitability standard, it ensures a critical baseline resolution factor (Rs > 1.5) from codeine and other closely eluting impurities (such as Morphine/Impurity B), which cannot be accurately mapped using surrogate markers [2].

| Evidence Dimension | HPLC Retention Time & Resolution |

| Target Compound Data | Provides distinct relative retention time (RRT) shift enabling baseline resolution (Rs > 1.5) |

| Comparator Or Baseline | Codeine (Parent API) and non-methylated impurities |

| Quantified Difference | Achieves mandatory Rs > 1.5 separation not possible without the exact reference standard |

| Conditions | Standard reversed-phase C18 HPLC with water/acetonitrile mobile phase |

Procurement of this exact standard is a strict regulatory prerequisite for validating the purity and batch release of commercial codeine and hydrocodone.

Thebaine Synthesis Yield Advantage

Methylcodeine serves as a quantifiable precursor for the semi-synthesis of thebaine. Oxidation of codeine methyl ether using gamma-MnO2 achieves conversion yields of 67% to 80%, yielding higher conversion than alternative routes that rely on a codeinone intermediate [1]. The codeinone pathway suffers from intermediate instability and poor yields, whereas the stable 6-O-methyl ether linkage in methylcodeine prevents undesired side reactions during the oxidative step [1].

| Evidence Dimension | Synthetic Conversion Yield |

| Target Compound Data | 67–80% yield of thebaine |

| Comparator Or Baseline | Codeinone intermediate route (poor/unquantifiable yields) |

| Quantified Difference | Provides a stable, high-yield pathway (+67-80% conversion) avoiding intermediate degradation |

| Conditions | Oxidation utilizing gamma-MnO2 or ionic liquid-mediated MnO2 systems |

Selecting methylcodeine as a synthetic intermediate maximizes throughput and minimizes byproduct formation in the industrial production of thebaine.

Catalytic N-Demethylation Efficiency

In the development of advanced opiate modification techniques, the N-oxide derivative of methylcodeine demonstrates measurable processability advantages in iron-catalyzed N-demethylation. When reacted with Fe(II)TPPS in an aqueous alcohol solvent system, codeine methyl ether N-oxide undergoes N-demethylation to yield N-norcodeine methyl ether at an 84% yield [1]. This high conversion rate bypasses the water solubility limitations and poor yields (e.g., 0-24% with unoptimized catalysts) observed with other opiate substrates under similar conditions [1].

| Evidence Dimension | N-Demethylation Yield |

| Target Compound Data | 84% yield of N-demethylated product |

| Comparator Or Baseline | Unoptimized opiate substrates / Stoichiometric Fe(III) methods (0-24% yield) |

| Quantified Difference | Achieves 84% yield in optimized aqueous alcohol vs. 24% or complete failure in unoptimized catalytic systems |

| Conditions | Fe(II)TPPS catalyzed N-demethylation in H2O/methanol |

Procuring methylcodeine provides a highly soluble, high-yield model substrate for optimizing late-stage N-demethylation processes in pharmaceutical R&D.

Pharmacopeial QC & Batch Release

Directly following its distinct chromatographic resolution properties [1], methylcodeine is required as a certified reference standard for the routine HPLC testing of codeine monohydrate and hydrocodone APIs. It allows QC laboratories to accurately quantify Impurity A levels, ensuring compliance with European Pharmacopoeia (EP) and USP limits.

High-Yield Thebaine Semi-Synthesis

Leveraging its stability and high conversion rates (up to 80%) during MnO2 oxidation [2], methylcodeine is utilized as an advanced intermediate in the semi-synthetic manufacturing of thebaine. This avoids the degradation issues associated with codeinone intermediates, streamlining the production of downstream opiate antagonists and analgesics.

N-Demethylation Protocol Optimization

Due to the high processability and 84% conversion yield of its N-oxide form [3], methylcodeine serves as an effective baseline substrate for researchers developing novel, environmentally benign iron-catalyzed N-demethylation methodologies for complex alkaloid modification.

Application Fit Matrix

References

- [1] European Pharmacopoeia (Ph. Eur.) Monograph: Codeine

- [2] Singer, R.D. and Scammells, P.J., Alternative Methods for the MnO2 Oxidation of Codeine Methyl Ether to Thebaine Utilizing Ionic Liquid. Tetrahedron Letters, 2001, 42(39), 6831-6833

- [3] Kok, G.B. et al., New Methodology for the N-Demethylation of Opiate Alkaloids. Journal of Organic Chemistry, 2008

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Explore Compound Types

O4Si-4